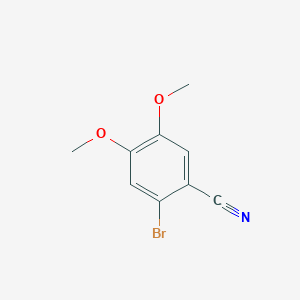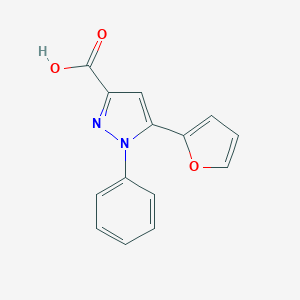
Ácido 5-(2-furil)-1-fenil-1H-pirazol-3-carboxílico
Descripción general
Descripción
5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrazole ring substituted with a furan ring and a phenyl group, along with a carboxylic acid functional group
Aplicaciones Científicas De Investigación
5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
Target of Action
A structurally similar compound, “{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid”, is known to target the protein aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is implicated in complications of diabetes.
Mode of Action
Compounds containing a furan ring, such as nitrofurans, have been known to interact with their targets through various mechanisms .
Biochemical Pathways
Furan platform chemicals, which include compounds with a furan ring, are known to be derived from biomass and have various applications .
Result of Action
Compounds containing a furan ring have been associated with various biological activities .
Action Environment
The synthesis and use of furan platform chemicals, which include compounds with a furan ring, are known to be influenced by environmental factors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2-furylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the phenyl group and the carboxylic acid functionality. The reaction conditions often include the use of catalysts such as sulfuric acid and solvents like ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The use of green chemistry principles, such as eco-friendly reagents and solvents, is also emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the phenyl or furan rings, depending on the reagents and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Furandicarboxylic acid: Another furan derivative with applications in polymer production.
2,5-Dimethylfuran: Used as a biofuel due to its high energy density.
5-Hydroxymethylfurfural: A platform chemical derived from biomass with various industrial applications
Uniqueness
5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to its combination of a pyrazole ring with both furan and phenyl substituents, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new drugs and materials .
Propiedades
IUPAC Name |
5-(furan-2-yl)-1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-14(18)11-9-12(13-7-4-8-19-13)16(15-11)10-5-2-1-3-6-10/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXLCKGZAKVTAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377978 | |
| Record name | 5-(Furan-2-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100537-55-1 | |
| Record name | 5-(Furan-2-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



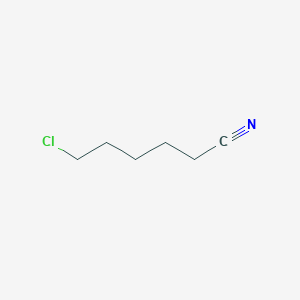
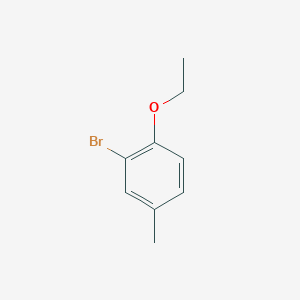
![4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B10961.png)
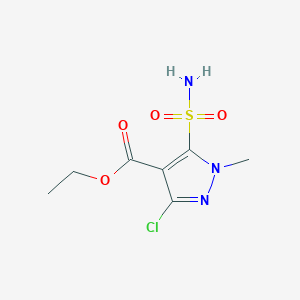

![2-(2-Chloroacetyl)-1,2,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3(5H)-one](/img/structure/B10967.png)
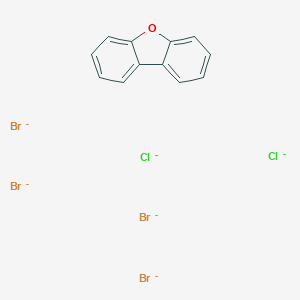
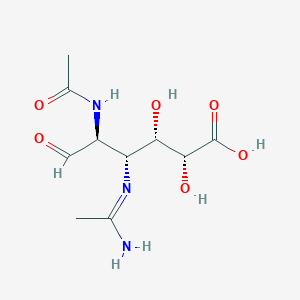
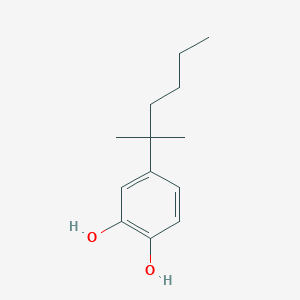
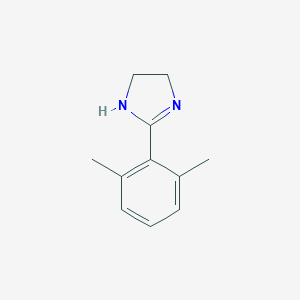
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)

